molecular formula C7H10N2 B074034 4,6-Dimethylpyridin-3-amine CAS No. 1193-71-1

4,6-Dimethylpyridin-3-amine

Cat. No. B074034
CAS RN: 1193-71-1
M. Wt: 122.17 g/mol
InChI Key: SHSQTJRJQHPJRQ-UHFFFAOYSA-N
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Description

4,6-Dimethylpyridin-3-amine, also known as DMPA, is a cyclic amine compound that is commonly used in scientific research, particularly in synthetic organic chemistry. DMPA has been studied extensively for its unique properties and its ability to be used in a variety of applications.

Scientific Research Applications

  • Living Cationic Polymerization : 2,6-Dimethylpyridine, a related compound to 4,6-Dimethylpyridin-3-amine, has been used in the living cationic polymerization of vinyl monomers. It stabilizes growing carbocations in the polymerization process, impacting the livingness and rate of polymerization (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).

  • Cyanoethoxycarbonylation of Aldehydes : N,N-Dimethylpyridin-4-amine, another related compound, has been used as a catalyst in the cyanoethoxycarbonylation of aldehydes. This method is notable for its environmental friendliness and efficiency in producing ethylcyanocarbonates (Khan, Agrawal, Kureshy, Bera, Abdi, & Bajaj, 2010).

  • Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether) : Aromatic amines like 4-aminopyridine, closely related to this compound, have been used in catalyst systems for polymerizing 2,6-dimethylphenol. These systems are highly efficient in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) (Kim, Shin, Kim, Kim, & Kim, 2018).

  • Synthesis of Heterocyclic Compounds : Derivatives of this compound have been used in the synthesis of various heterocyclic compounds, showcasing its utility in the creation of complex chemical structures (Frolova, Zav’yalova, & Litvinov, 1996).

  • Study of Noncovalent Supramolecular Interactions : Research has been conducted on the crystal structure of 2-amino-3,5-dibromo-4,6-dimethylpyridinium tetrabromocadmate(II), a compound related to this compound. This research sheds light on noncovalent supramolecular interactions, which are critical in the fields of crystallography and material science (Al-Far & Ali, 2007).

Mechanism of Action

Target of Action

4,6-Dimethylpyridin-3-amine, structurally similar to pyrimidines, is known to exhibit a range of pharmacological effects . The compound’s primary targets are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response. As a structural analog of pyridine, it exhibits nucleophilic properties that make it an effective catalyst in various chemical reactions.

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of certain inflammatory mediators, it disrupts the normal progression of these pathways, leading to a reduction in inflammation .

Result of Action

The primary result of the compound’s action is a reduction in inflammation. By inhibiting the expression and activities of key inflammatory mediators, it can decrease the body’s inflammatory response . This can lead to a reduction in symptoms associated with inflammation, such as redness, swelling, and pain.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state and, consequently, its interaction with its targets . Additionally, temperature can affect the compound’s stability, as higher temperatures can lead to increased rates of degradation .

Safety and Hazards

The compound is classified under the GHS07 hazard class, with hazard statements H315-H319-H335 . This indicates that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 4,6-Dimethylpyridin-3-amine are not mentioned in the search results, it’s worth noting that similar compounds have been used as catalysts in various chemical reactions . This suggests potential future applications in the field of organic synthesis.

properties

IUPAC Name

4,6-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-6(2)9-4-7(5)8/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSQTJRJQHPJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427646
Record name 4,6-Dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1193-71-1
Record name 4,6-Dimethyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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